molecular formula C8H9N5O4 B1436564 9-Carboxymethoxymethylguanine CAS No. 80685-22-9

9-Carboxymethoxymethylguanine

Cat. No.: B1436564
CAS No.: 80685-22-9
M. Wt: 239.19 g/mol
InChI Key: MICNQLKUSOVNNG-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

9-Carboxymethoxymethylguanine plays a significant role in biochemical reactions as a metabolite of aciclovir. It is primarily formed through the action of alcohol dehydrogenase and aldehyde dehydrogenase enzymes . These enzymes catalyze the oxidation of aciclovir, leading to the formation of this compound. This compound interacts with various biomolecules, including proteins and enzymes, and has been suggested as a causative agent in neuropsychiatric side effects . The interactions of this compound with these biomolecules can lead to alterations in their function and activity, contributing to its overall biochemical effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In patients with renal failure, elevated levels of this compound have been associated with neuropsychiatric symptoms such as psychotic reactions and hallucinations This compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to proteins and enzymes, leading to their inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of specific genes, contributing to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in patients with impaired renal function. The stability and degradation of this compound are important factors to consider in laboratory experiments and clinical settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects, such as neuropsychiatric symptoms, have been observed at high doses of this compound. These dosage-dependent effects highlight the importance of careful dosing and monitoring in both experimental and clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as a metabolite of aciclovir. The formation of this compound is catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase enzymes . These enzymes play a crucial role in the metabolism of aciclovir, leading to the production of this compound. The metabolic pathways involving this compound can influence its overall effects on cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors in its overall effects. This compound can be transported by various transporters, including organic cation transporters (OCT1), which mediate its hepatic uptake prior to biotransformation . The distribution of this compound within cells and tissues can influence its localization and accumulation, contributing to its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its overall effects on cellular function.

Preparation Methods

The synthetic routes for 9-Carboxymethoxymethylguanine involve the reaction of guanine derivatives with appropriate carboxymethylating agents under controlled conditions. Industrial production methods typically involve high-performance liquid chromatography for purification and solid-phase extraction techniques .

Chemical Reactions Analysis

9-Carboxymethoxymethylguanine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

9-Carboxymethoxymethylguanine is unique compared to other similar compounds due to its specific role as a metabolite of aciclovir. Similar compounds include:

These compounds share structural similarities but differ in their metabolic pathways and pharmacological effects.

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICNQLKUSOVNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230501
Record name 9-Carboxymethoxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80685-22-9
Record name 9-Carboxymethoxymethylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80685-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Carboxymethoxymethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Carboxymethoxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CARBOXYMETHOXYMETHYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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